6-Bromo-N-cyclopropylpyridine-3-carboxamide
Overview
Description
“6-Bromo-N-cyclopropylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 1114563-25-5 . It has a linear formula of C9H9BrN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 241.09 . It appears as a powder and is stored at room temperature .Scientific Research Applications
Efficient Synthesis and Chemical Transformations
Research has focused on developing efficient synthesis methods for structurally related pyridine carboxamides. For instance, Hirokawa et al. (2000) describe an efficient synthesis approach for a carboxylic acid moiety related to dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlighting the relevance of such compounds in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000). Similarly, the electrocatalytic carboxylation of related pyridine compounds has been explored, showcasing methods to incorporate CO2 into organic substrates, which could be applicable for synthesizing environmentally benign chemicals (Feng et al., 2010).
Catalytic Applications and Molecular Design
Studies also delve into catalytic applications and molecular design involving pyridine derivatives. For example, the Rhodium(III)-catalyzed C-H acylmethylation of tridentate carboxamides demonstrates the potential for selective functionalization of complex molecules, offering pathways for designing novel compounds with specific biological or chemical properties (Yu et al., 2019).
Structural Characterization and Material Science
The structural characterization of related compounds, such as the crystal structure analysis of pyridine-derivative carboxamides, provides foundational knowledge for the design and synthesis of new materials and pharmaceuticals. These studies can offer insights into the molecular arrangements that confer desirable properties, such as stability or reactivity (Anuradha et al., 2014).
Biological and Pharmacological Research
Although direct studies on 6-Bromo-N-cyclopropylpyridine-3-carboxamide are limited in this context, research on similar compounds has explored their biological activities. For example, the synthesis and evaluation of carboxamide derivatives for their cytotoxic activities suggest potential applications in developing anticancer agents (Deady et al., 2000). Such studies underscore the importance of pyridine derivatives in medicinal chemistry, offering a foundation for future research on this compound and its potential applications.
Safety and Hazards
Properties
IUPAC Name |
6-bromo-N-cyclopropylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWPVRXYVGDEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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